molecular formula C24H20ClNO2S B5107005 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE

2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE

Cat. No.: B5107005
M. Wt: 421.9 g/mol
InChI Key: IRZZLSMBNITHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is a complex organic compound with a unique structure that includes an amino group, a tert-butylphenylsulfanyl group, and a chloroanthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Chloroanthraquinone Core: This can be achieved through the chlorination of anthraquinone using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Attachment of the Tert-Butylphenylsulfanyl Group: This step involves the formation of a sulfide bond between the chloroanthraquinone core and the tert-butylphenyl group, typically using a thiol reagent and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Ammonia or amine derivatives in a polar solvent.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Scientific Research Applications

2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-ANTHRAQUINONE: Lacks the chloro group but has similar structural features.

    2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-BROMOANTHRA-9,10-QUINONE: Contains a bromo group instead of a chloro group.

Uniqueness

2-AMINO-1-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-3-CHLOROANTHRA-9,10-QUINONE is unique due to the presence of both the chloro and tert-butylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZLSMBNITHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.